BenchChemオンラインストアへようこそ!

3-[5-amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol

Medicinal Chemistry Drug Discovery ADME Prediction

3-[5-Amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol (CAS 883544-84-1) is a synthetic, small-molecule benzimidazole derivative with the molecular formula C₁₃H₁₉N₃O and a molecular weight of 233.31 g/mol. The compound features a 1,2-disubstituted benzimidazole core bearing a 5-amino group, a 2-isopropyl substituent, and an N¹-linked 3-hydroxypropyl side chain.

Molecular Formula C13H19N3O
Molecular Weight 233.315
CAS No. 883544-84-1
Cat. No. B2836888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol
CAS883544-84-1
Molecular FormulaC13H19N3O
Molecular Weight233.315
Structural Identifiers
SMILESCC(C)C1=NC2=C(N1CCCO)C=CC(=C2)N
InChIInChI=1S/C13H19N3O/c1-9(2)13-15-11-8-10(14)4-5-12(11)16(13)6-3-7-17/h4-5,8-9,17H,3,6-7,14H2,1-2H3
InChIKeyFPMBKQHJOGYRNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[5-Amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol (CAS 883544-84-1): Structural Identity, Physicochemical Baseline, and Sourcing Profile


3-[5-Amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol (CAS 883544-84-1) is a synthetic, small-molecule benzimidazole derivative with the molecular formula C₁₃H₁₉N₃O and a molecular weight of 233.31 g/mol [1]. The compound features a 1,2-disubstituted benzimidazole core bearing a 5-amino group, a 2-isopropyl substituent, and an N¹-linked 3-hydroxypropyl side chain. Benzimidazole-containing compounds are widely recognized as privileged scaffolds in medicinal chemistry owing to their capacity to engage diverse biological targets, including enzymes, receptors, and nucleic acids [2]. This specific substitution pattern—combining a hydrogen-bond-donating 5-amino group, a lipophilic 2-isopropyl moiety (XLogP3-AA = 1.5), and a terminal primary alcohol—creates a distinct pharmacophoric and physicochemical profile relative to simpler benzimidazole analogs [1]. The compound is commercially available from multiple vendors at purities of 95–98% for research use .

Why Generic Benzimidazole Substitution Fails: Structural and Physicochemical Differentiation of CAS 883544-84-1


Although benzimidazole is a ubiquitous scaffold in drug discovery, minor structural modifications—particularly the nature and position of substituents—can profoundly alter target engagement, ADME properties, and synthetic tractability [1]. The target compound's simultaneous presence of a primary aromatic amine at C5, a branched alkyl (isopropyl) group at C2, and a flexible hydroxypropyl tether at N1 creates a unique hydrogen-bonding capacity (HBD = 2, HBA = 3), lipophilicity (XLogP3-AA = 1.5), and topological polar surface area (TPSA = 64.1 Ų) that cannot be replicated by generic or mono-substituted benzimidazole analogs [2]. The 5-NH₂ group, in particular, serves as both a pharmacophoric element for biological target engagement and a synthetic handle for further derivatization—enabling downstream conjugation, bioconjugation, or incorporation into larger molecular architectures without requiring protecting-group manipulation at the benzimidazole N3 position [1]. Consequently, substituting this compound with a close analog lacking the 5-amino group (e.g., simple 2-isopropylbenzimidazole), or one bearing a shorter/longer hydroxyalkyl chain, or a regioisomer with the amino group at a different position, can yield divergent biological outcomes or limit downstream chemistry options. The quantitative evidence below substantiates these differentiation claims through comparator-anchored analysis at the levels of target activity, synthetic utility, and physicochemical property space.

Head-to-Head Comparative Evidence: Quantified Differentiation of 3-[5-Amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol (CAS 883544-84-1)


Evidence Item 1: Physicochemical Differentiation from Non-Amino and Des-Isopropyl Benzimidazole Analogs

The target compound's computed physicochemical properties were extracted from PubChem (CID 6504207) and compared with two structurally related benzimidazole analogs: (i) 2-isopropyl-1H-benzimidazole (CAS 5851-43-4, CID 71678), which lacks both the 5-amino and N¹-hydroxypropyl substituents; and (ii) 3-(5-amino-1H-benzimidazol-1-yl)propan-1-ol (CAS 883544-22-7, CID 155525807), which retains the 5-amino and N¹-hydroxypropyl groups but lacks the 2-isopropyl substituent. The target compound's XLogP3-AA of 1.5 and TPSA of 64.1 Ų place it in a balanced physicochemical window more closely aligned with CNS drug-like space than either comparator [1][2][3].

Medicinal Chemistry Drug Discovery ADME Prediction

Evidence Item 2: Hydrogen-Bond Donor/Acceptor Capacity Compared to Core Benzimidazole Scaffolds

Hydrogen-bond donor (HBD) and acceptor (HBA) counts are critical determinants of molecular recognition, solubility, and permeability. The target compound provides 2 HBD sites (5-NH₂; terminal -OH) and 3 HBA sites (benzimidazole N3; terminal -OH oxygen; 5-NH₂ lone pair) [1]. In contrast, 2-isopropyl-1H-benzimidazole provides only 1 HBD (benzimidazole N1-H) and 1 HBA (benzimidazole N3), severely limiting its capacity to engage biological targets requiring multiple directional hydrogen bonds [2]. The des-isopropyl comparator (CAS 883544-22-7) offers 2 HBD and 4 HBA [3], representing a slightly higher HBA count but reduced lipophilicity. The target compound's balanced HBD/HBA profile (ratio = 0.67) supports versatile binding interactions without excessive polarity-driven solubility limitations.

Medicinal Chemistry Structure-Based Drug Design Molecular Recognition

Evidence Item 3: Nav1.8 Target Engagement – Class-Level Inference from Structurally Proximal Benzimidazole NaV1.8 Blocker

A structurally proximal benzimidazole analog—(1R,2R)-1-amino-1-(6-propan-2-yl-1H-benzimidazol-2-yl)propan-2-ol (PubChem CID 155525808), sharing the same molecular formula (C₁₃H₁₉N₃O) and molecular weight (233.31 g/mol) as the target compound—is annotated in the Voltage-Gated Sodium Channel Database (VGSC-DB) as a Nav1.8 inhibitor with an IC₅₀/EC₅₀ of 43 nM [1]. This compound differs from the target primarily in the connectivity of the amino and hydroxyalkyl substituents, representing a regioisomeric variation within the same benzimidazole scaffold. Given the established role of 5-amino and 2-isopropyl benzimidazole substitution patterns in conferring Nav1.8 potency—demonstrated extensively in the benzimidazole Nav1.8 blocker series leading to clinical candidates such as PF-06305591 (Nav1.8 IC₅₀ = 15 nM) [2]—the target compound occupies a structurally relevant position within this pharmacophore space. Quantitative class-level data: PF-06305591 (a benzimidazole Nav1.8 blocker) achieves 15 nM potency with >100-fold selectivity over Nav1.5; VX-548, a structurally distinct Nav1.8 inhibitor, has advanced to Phase III clinical trials for acute pain [2][3]. The target compound's substitution pattern (5-NH₂ as HBD, 2-isopropyl as lipophilic anchor, flexible hydroxypropyl tail) mirrors key pharmacophoric elements exploited in this validated target class.

Ion Channel Pharmacology Pain Research Sodium Channel Modulation

Evidence Item 4: Synthetic Tractability – Rotatable Bond and Functional Handle Comparison with Alternative Benzimidazole Building Blocks

The target compound possesses 4 rotatable bonds (C2-isopropyl C-C; N1-CH₂; CH₂-CH₂; CH₂-OH) and contains two orthogonal reactive handles: a primary aromatic amine (C5-NH₂) and a primary aliphatic alcohol (terminal -OH of the N¹-hydroxypropyl chain) [1]. This bifunctional reactivity profile enables sequential, chemoselective derivatization strategies. In contrast, 2-isopropyl-1H-benzimidazole (CID 71678) has only 1 rotatable bond and lacks both reactive handles [2]. The des-isopropyl analog (CID 155525807) retains 3 rotatable bonds and both reactive handles but lacks the steric and lipophilic contribution of the 2-isopropyl group [3]. The target compound thus uniquely combines conformational flexibility (4 rotatable bonds) with two mutually orthogonal conjugation sites (amine and alcohol), making it a superior scaffold for constructing focused libraries or PROTAC linker attachment.

Synthetic Chemistry Chemical Biology Fragment-Based Drug Discovery

Evidence Item 5: Commercial Availability and Purity Comparison Across Vendors

The target compound is available from multiple independent vendors with documented purity levels: Leyan (Shanghai Haohong Biomedical) offers the compound at 98% purity (Catalog No. 2233242) , while Chemenu lists it at 95%+ purity (Catalog No. CM685805) . The dihydrochloride salt form (CAS 1185304-23-7, MF: C₁₃H₂₁Cl₂N₃O, MW: 306.23) is also commercially supplied by Santa Cruz Biotechnology and AKSci at 95% purity, offering enhanced aqueous solubility for biological assay applications . In comparison, the des-isopropyl analog (CAS 883544-22-7) is listed at 95% purity by Fluorochem , while simpler 2-isopropylbenzimidazole (CAS 5851-43-4) is available from Fisher Scientific at 98% purity . The dual availability of both free base (CAS 883544-84-1) and dihydrochloride salt (CAS 1185304-23-7) forms of the target compound provides formulation flexibility not offered by the comparator analogs.

Chemical Procurement Research Supply Chain Quality Assurance

Procurement-Guiding Application Scenarios for 3-[5-Amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol (CAS 883544-84-1)


Scenario 1: Nav1.8 Sodium Channel Inhibitor Discovery and Lead Optimization

Research groups pursuing selective Nav1.8 blockers for pain indications should consider CAS 883544-84-1 as a synthetically tractable scaffold within the validated benzimidazole Nav1.8 pharmacophore class [1]. The target compound's 5-NH₂ group and N¹-hydroxypropyl chain provide orthogonal derivatization handles that are absent in core 2-isopropylbenzimidazole, enabling rapid exploration of structure-activity relationships (SAR) at two distinct vectors simultaneously. The regioisomeric analog (CID 155525808) has demonstrated Nav1.8 IC₅₀ = 43 nM, and clinically advanced benzimidazole Nav1.8 blockers such as PF-06305591 (IC₅₀ = 15 nM) establish the class precedent [1][2]. The dihydrochloride salt form (CAS 1185304-23-7) facilitates direct use in patch-clamp electrophysiology assays without solubility limitations .

Scenario 2: PROTAC and Bifunctional Degrader Linker Attachment

The target compound's bifunctional architecture—featuring both a primary aromatic amine (C5-NH₂) and a primary alcohol (terminal -OH)—makes it an ideal candidate for use as a benzimidazole-based ligand in PROTAC (PROteolysis TArgeting Chimera) design [1]. The 5-amino group can serve as an attachment point for one linker terminus (via amide bond formation or reductive amination), while the hydroxypropyl alcohol can anchor a second linker arm, enabling the construction of heterobifunctional degraders. The 4 rotatable bonds and moderate lipophilicity (XLogP3-AA = 1.5) support linker flexibility while maintaining drug-like physicochemical space [2]. This dual-handle capability is not available in mono-functional benzimidazole building blocks such as 2-isopropyl-1H-benzimidazole.

Scenario 3: Focused Benzimidazole Library Synthesis via Parallel Derivatization

For medicinal chemistry groups generating focused compound libraries, CAS 883544-84-1 offers a unique advantage through its two mutually orthogonal reactive handles (5-NH₂ and terminal -OH), allowing parallel diversification without protecting-group interference [1]. The 5-NH₂ group can undergo amide coupling, sulfonamide formation, or reductive amination independently of the terminal alcohol, which can be oxidized, esterified, or etherified in a separate step. The compound's commercial availability at 98% purity from Leyan ensures consistent starting material quality for library production [2]. The 4 rotatable bonds confer conformational diversity across library members, a property not achievable with the conformationally restricted 2-isopropylbenzimidazole scaffold (1 rotatable bond) .

Scenario 4: Bioconjugation and Chemical Probe Development

The target compound's primary amine at the C5 position of the benzimidazole core provides a convenient and chemoselective attachment point for biotin, fluorophores, or affinity tags—enabling the construction of chemical probes for target identification studies such as affinity-based protein profiling (AfBPP) or photoaffinity labeling [1]. The hydroxypropyl chain simultaneously serves as a solubility-enhancing moiety, reducing the likelihood of non-specific protein binding often associated with highly lipophilic benzimidazole probes. Commercial availability of both free base and dihydrochloride salt forms allows researchers to select the optimal starting material based on the solvent requirements of their bioconjugation chemistry [2].

Quote Request

Request a Quote for 3-[5-amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.